2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone-13C6
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Overview
Description
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 is a complex organic compound characterized by the presence of a hydroxyphenoxy group and a nitro group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 typically involves nucleophilic substitution reactions. One common method includes the reaction of catechol with 4-nitro phthalic nitrile in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction is carried out at elevated temperatures, around 80°C, to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or chemical reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone-13C6 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenoxy)-1,2-propanediol: Known for its biological activity against Japanese encephalitis.
4-(2-Hydroxyphenoxy) phthalic nitrile: Used in the synthesis of high-temperature resistant resins.
7-(4-Chloro-2-hydroxyphenoxy)-4-methyl-2H-chromen-2-one: Investigated for its inhibitory activity against Plasmodium falciparum.
Properties
CAS No. |
1330180-90-9 |
---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
341.269 |
IUPAC Name |
[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H/i4+1,5+1,8+1,9+1,16+1,17+1 |
InChI Key |
BULXAFQDQFCERH-RECAMZPNSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O |
Synonyms |
[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone-13C6; |
Origin of Product |
United States |
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